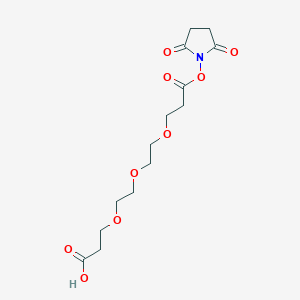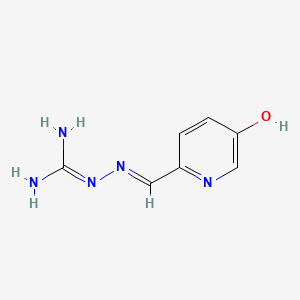
Ester d'acide-PEG3-NHS
Vue d'ensemble
Description
Acid-PEG3-NHS ester is a PEG linker containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
The synthesis of Acid-PEG3-NHS ester involves the reaction of the carboxylic acid group with primary amine groups in the presence of activators such as EDC or HATU . This reaction forms a stable amide bond .Molecular Structure Analysis
The molecular formula of Acid-PEG3-NHS ester is C14H21NO9 . The structure includes a PEG linker, a carboxylic acid, and an NHS ester .Chemical Reactions Analysis
The NHS ester group in Acid-PEG3-NHS ester can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond . This makes it an amine-reactive PEG reagent that is widely used in bioconjugation with antibodies (ADC), protein, peptide, and other molecules .Physical And Chemical Properties Analysis
Acid-PEG3-NHS ester has a molecular weight of 347.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 14 . The exact mass is 347.12163125 g/mol , and the monoisotopic mass is also 347.12163125 g/mol . The topological polar surface area is 129 Ų .Applications De Recherche Scientifique
Marquage des protéines
L'ester NHS de l'ester d'acide-PEG3-NHS peut être utilisé pour marquer les amines primaires (-NH2) des protéines {svg_1}. Ceci est particulièrement utile dans la recherche en protéomique, où le marquage des protéines peut aider à leur détection et à leur analyse.
Modification des oligonucléotides
Les oligonucléotides modifiés par des amines peuvent également être marqués à l'aide de l'this compound {svg_2}. Ceci peut être utile dans divers domaines de la recherche génétique et de la bio-ingénierie.
Augmentation de la solubilité des bioconjugués
L'espaceur PEG hydrophile dans l'this compound augmente la solubilité dans les milieux aqueux {svg_3}. Cette propriété peut être exploitée dans les systèmes de délivrance de médicaments pour améliorer la solubilité des médicaments hydrophobes.
Formation de liaisons amides stables
L'acide carboxylique terminal de l'this compound peut réagir avec les groupes amines primaires pour former une liaison amide stable {svg_4}. Cette réaction peut être utilisée dans la synthèse de divers bioconjugués.
Pégylation des protéines
L'this compound peut être utilisé pour la pégylation des protéines {svg_5}. La pégylation peut augmenter la stabilité et la solubilité des protéines et réduire leur immunogénicité {svg_6}.
Chimie Click
Bien que non directement lié à l'this compound, il convient de noter que des composés similaires comme l'ester d'azido-PEG3-NHS sont utilisés en chimie click {svg_7}. Le groupe azide peut réagir avec un alcyne tel que BCN, DBCO, un groupe propargyle via la chimie click pour donner une liaison triazole stable {svg_8}.
Mécanisme D'action
Target of Action
Acid-PEG3-NHS ester primarily targets primary amines . These primary amines are predominantly found on the outside surfaces of proteins and are readily accessible for bioconjugation . The compound’s targets include proteins , peptides , amine-modified oligonucleotides , and other amine-containing molecules .
Mode of Action
The Acid-PEG3-NHS ester interacts with its targets through a two-step process. First, the terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . Second, the NHS ester part of the compound is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The Acid-PEG3-NHS ester affects the biochemical pathways by enabling the bioconjugation of various molecules. By forming a stable amide bond with primary amines, it allows for the attachment of different molecules to proteins, peptides, and other amine-containing molecules . This can affect various biochemical pathways depending on the specific molecules being conjugated.
Pharmacokinetics
The pharmacokinetics of Acid-PEG3-NHS ester are influenced by its hydrophilic PEG spacer , which increases its solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The result of Acid-PEG3-NHS ester’s action is the formation of a stable amide bond between the compound and primary amines present in proteins, peptides, and other amine-containing molecules . This allows for the labeling or crosslinking of these molecules, which can be used in various research and therapeutic applications.
Action Environment
The action of Acid-PEG3-NHS ester is influenced by various environmental factors. Its solubility in aqueous media allows it to function effectively in biological environments . Furthermore, the stability of the amide bond it forms is influenced by the pH and temperature of the environment. The compound is typically stored at -20°C to maintain its stability .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The terminal carboxylic acid of Acid-PEG3-NHS ester can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property allows Acid-PEG3-NHS ester to interact with various biomolecules, including proteins and amine-modified oligonucleotides .
Molecular Mechanism
The NHS ester group in Acid-PEG3-NHS ester can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules, forming a stable, irreversible amide bond . This reaction is often used to label these molecules, altering their properties and potentially their interactions with other biomolecules .
Metabolic Pathways
Given its ability to form stable amide bonds with primary amines, it could potentially interact with enzymes or cofactors that contain these groups .
Transport and Distribution
The hydrophilic PEG spacer in the compound could potentially influence its localization or accumulation .
Subcellular Localization
The properties of the PEG chain and the NHS ester group could potentially influence its localization to specific compartments or organelles .
Propriétés
IUPAC Name |
3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9/c16-11-1-2-12(17)15(11)24-14(20)4-6-22-8-10-23-9-7-21-5-3-13(18)19/h1-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYPWGXODZJYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119868 | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-79-9 | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)

![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)
![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)



